B1577345 Mussel defensin MGD-2

Mussel defensin MGD-2

Cat. No.: B1577345
Attention: For research use only. Not for human or veterinary use.
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Description

Mussel defensin MGD-2 is a cationic, cysteine-rich antimicrobial peptide (AMP) originally isolated from the Mediterranean mussel, Mytilus galloprovincialis . It is a key component of the innate immune system in marine invertebrates, which lack an adaptive immune response . As a member of the arthropod defensin family, MGD-2 is notably characterized by the presence of two extra cysteine residues in its primary structure, forming a compact and stable molecular configuration stabilized by multiple disulfide bridges . This defensin is synthesized and processed within granules of hemocytes, the circulating immune cells of mussels . Upon bacterial challenge, MGD-2 is released from these hemocytes into the plasma, indicating its role in a systemic antimicrobial response . Research indicates that the expression of the MGD2 gene can be modulated by various stressors; for instance, its mRNA levels can be decreased by bacterial challenge and increased by physical stress or aseptic injury . This compound is an essential research tool for studying the evolutionary biology of innate immunity and the mechanisms of host defense in marine organisms. It is offered For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

bioactivity

Antibacterial, Antifungal

sequence

GFGCPNNYACHQHCKSIRGYCGGYCAGWFRLRCTCYRCG

Origin of Product

United States

Molecular Biology and Gene Expression of Mussel Defensin Mgd 2

Genomic Organization of the MGD-2 Gene

The genomic architecture of the MGD-2 gene provides the foundational blueprint for its expression. Research has elucidated its basic structure, including the arrangement of coding and non-coding regions.

The gene encoding the MGD-2 peptide in Mytilus galloprovincialis possesses a conserved and well-defined structure. Cloning and sequencing of the gene have revealed that it is organized into four exons, which are interrupted by three introns. nih.govresearchgate.net This four-exon, three-intron architecture is also found in other related antimicrobial peptide genes in mussels, such as mytilin B, suggesting a shared evolutionary history and gene organization among these key immune effectors. nih.govresearchgate.net

Genomic FeatureCount
Exons4
Introns3

The regulation of gene transcription is controlled by cis-regulatory elements, including promoters and enhancers, which bind transcription factors. Detailed analysis of the specific promoter sequences and transcription factor binding sites for the MGD-2 gene is not extensively detailed in the available scientific literature. However, analysis of the MGD-2 gene has identified a notable 160-base-pair long element. researchgate.net This element shares similarities with sequences found in the fourth intron of the M. edulis lysozyme (B549824) gene and introns of two glycosidase genes, as well as the 3'-untranslated region of the M. galloprovincialis Hsp70-1 gene, indicating the possible presence of a transposable element. researchgate.net Notably, this specific 160-bp sequence does not appear to contain transcription factor binding sites, and its functional significance remains to be fully elucidated. researchgate.net

Transcriptional Regulation of MGD-2 Expression

The expression of the MGD-2 gene is not static; it is dynamically regulated in response to both internal developmental cues and external environmental challenges. The primary site of MGD-2 synthesis is the hemocytes, which are the main immune cells in mussels. researchgate.netresearchgate.net

Under normal, unchallenged conditions, the MGD-2 gene exhibits a constitutive, or basal, level of expression. Northern blot analysis has shown that the precursor transcripts for defensins are abundantly expressed in the hemocytes of mussels. researchgate.netnih.gov This suggests that mussels maintain a ready supply of MGD-2 mRNA, allowing for a swift response upon encountering pathogens or stress. This constitutive expression is a key feature of the mussel's innate immune strategy, ensuring that these crucial defensive peptides can be rapidly synthesized from existing transcripts when needed. csic.es

While MGD-2 is constitutively expressed, its transcription levels can be significantly modulated by external pressures.

Research has demonstrated that the MGD-2 gene is highly responsive to physical stressors. In adult mussels, the gene has been observed to be over-expressed following physical trauma, such as shell damage, and in response to temperature stress (heat shock). nih.govresearchgate.netmapress.com This upregulation of MGD-2 transcription under conditions of physical stress indicates its role extends beyond just anti-bacterial defense, contributing to a broader stress response system that helps the organism cope with and recover from physical injury and adverse environmental conditions. mapress.com

Stressor TypeMGD-2 Gene Expression ResponseReference
Physical Stress (e.g., shell damage)Over-expressed nih.govresearchgate.net
Temperature Stress (Heat Shock)Over-expressed nih.govresearchgate.net

Induction by Environmental Stressors

Temperature Stress Response

The expression of the gene encoding the MGD-2 peptide in adult mussels is responsive to thermal stress. mdpi.commapress.com Studies have indicated that heat shock can lead to an over-expression of the MGD-2 gene. mdpi.com Research conducted on Mytilus galloprovincialis collected over a three-year period from the French Mediterranean coast revealed a significant positive influence of temperature on the expression of the defensin (B1577277) gene. mdpi.com While statistical models confirmed this significant relationship, the precise quantitative nature of this upregulation could not be validated. mdpi.com This suggests that in adult mussels, the MGD-2 gene may be over-expressed during periods of temperature stress. mdpi.commapress.com

Table 1: MGD-2 Gene Expression in Response to Temperature Stress

Stressor Species Observed Effect on MGD-2 Gene Expression Reference

Modulation in Response to Microbial Challenge

The regulation of the MGD-2 gene is notably different when the mussel is faced with microbial threats compared to environmental stressors. The response varies depending on the nature of the pathogen.

Contrary to the response seen with temperature stress, a bacterial challenge does not typically induce an increase in MGD-2 gene transcription. biologists.comnih.gov In fact, studies on M. galloprovincialis have shown that MGD-2 gene expression experiences a reduced expression following a bacterial challenge. mdpi.commapress.com Analysis by northern blot of MGD transcripts in hemocytes at 7, 24, and 48 hours after bacterial injection showed no significant increase at the transcriptional level. nih.govresearchgate.net Instead, a decrease in the MGD messenger concentration in the circulating hemocyte population was observed. researchgate.net

Despite the decrease in gene transcripts, the bacterial challenge does trigger a defensive response involving the MGD peptide. It prompts the release of the pre-synthesized and processed defensin peptides from a subclass of hemocytes known as granulocytes into the plasma. nih.govresearchgate.net This indicates that MGD genes are continuously expressed, and a bacterial challenge triggers an activation process leading to the release of the peptide, which is then followed by a decrease in the gene transcription level. researchgate.net Some studies have noted that the host response may be dependent on the specific bacterial strain. researchgate.net

Table 2: MGD-2 Gene Expression Modulation by Bacterial Challenge

Challenge Species Tissue/Cell Type Time Post-Challenge Transcriptional Response Peptide Response Reference
Bacterial Injection Mytilus galloprovincialis Hemocytes 7, 24, 48 hours No significant increase; Reduced expression Release of peptide from hemocytes into plasma mdpi.commapress.comnih.govresearchgate.net

Current research on the antimicrobial peptides of mussels does not provide specific evidence for the modulation of MGD-2 gene expression in direct response to a fungal challenge. While other mussel peptides, such as myticin B and mytimycin, have been identified as having activity against fungi like Fusarium oxysporum, the role of MGD-2 in the primary antifungal response at the gene expression level is not well-documented. mdpi.commapress.com Defensins isolated from mussels are primarily reported to be active against Gram-positive bacteria, with only occasional activity against fungi.

Developmental Regulation of MGD-2 Gene Expression

The expression of the MGD-2 gene is tightly controlled throughout the mussel's life cycle, appearing at specific developmental milestones.

There are conflicting findings regarding the initial expression of defensin genes during the larval stages of mussels. Several studies focusing on Mytilus galloprovincialis report that the MGD-2 gene is not expressed during early larval development. mdpi.commapress.comresearchgate.net These studies, analyzing stages from 4-day-old veliger larvae, did not detect MGD-2 transcripts, suggesting expression is initiated later in development. mdpi.comresearchgate.net

However, contradictory findings have been reported in the blue mussel Mytilus edulis. One study found that the defensin gene was present in 2-day old D-larvae and was significantly upregulated 48 hours after a challenge with the bacterium Vibrio coralliilyticus. This suggests a potential role for defensin in the early immune system of the larvae, though this finding contrasts with earlier reports on M. galloprovincialis. researchgate.net

There is a consensus that the expression of the MGD-2 gene is a key event associated with the transition from a pelagic larval stage to a settled, benthic existence. Multiple studies have consistently shown that the expression of the MGD-2 transcript is developmentally regulated and is not detected until the completion of larval settlement and metamorphosis. mdpi.commapress.comresearchgate.net This indicates that the activation of the MGD-2 gene is part of the significant physiological and immunological changes that occur as the mussel larva transforms into a juvenile spat.

Table 3: Developmental Expression of MGD-2 Gene

Developmental Stage Species MGD-2 Gene Expression Reference
Early Larval (e.g., 4-day-old veliger) Mytilus galloprovincialis Not detected mdpi.commapress.comresearchgate.net
Early Larval (2-day-old D-larva) Mytilus edulis Detected and inducible by bacteria

Tissue-Specific Localization of MGD-2 Transcripts

The expression of the gene encoding for Mussel Defensin MGD-2 (MGD-2) is highly localized, with transcripts being predominantly found in specific cell types within the mussel, Mytilus galloprovincialis. This targeted expression is a key aspect of its function within the mussel's innate immune system.

Research has conclusively identified hemocytes, the circulating immune cells of mussels, as the primary site of MGD-2 transcript expression. nih.govbiologists.comresearchgate.netnih.gov Northern blot analyses using probes derived from MGD cDNA have shown a strong hybridization signal in RNA extracted from hemocytes, while other tissues show no detectable signal. researchgate.netnih.gov This indicates that the MGD-2 gene is abundantly transcribed within this cell population.

Immunocytochemistry studies have further refined this localization, revealing that defensins are synthesized and stored within the vesicles of a specific subclass of hemocytes known as granulocytes. biologists.comnih.gov These cells act as mobile reservoirs of the antimicrobial peptide, ready to be deployed in response to an immune challenge. The expression within hemocytes is considered constitutive, meaning the gene is continuously transcribed to maintain a ready supply of the peptide. biologists.com In M. galloprovincialis, defensins like MGD-2 are reported to be produced solely in these immune cells. researchgate.net

Table 1: Research Findings on Hemocyte-Specific Expression of MGD-2 Transcripts

Study (Reference) Method Used Key Finding
Mitta et al. (1999) biologists.comresearchgate.netnih.gov Northern Blot Analysis A strong hybridization signal for MGD precursor mRNA (0.55 kb) was detected exclusively in hemocytes.
Mitta et al. (1999) biologists.comnih.gov Immunocytochemistry Defensin proteins were localized within vesicles of a subclass of granulocytic hemocytes.
Mitta et al. (2000) nih.govresearchgate.net Gene Expression Analysis Confirmed that defensins MGD-1 and MGD-2 are produced in hemocytes.

While the synthesis of MGD-2 transcripts is confined to hemocytes, the defensin protein itself has been detected in other tissues. researchgate.netnih.gov Specifically, MGD immune reactivity has been observed in granular structures within the enterocytes of the intestine epithelium. biologists.comnih.govresearchgate.net

This presence is not believed to result from gene expression within the intestinal cells themselves. Northern blot analyses of various tissues—including the mantle, foot, labial palps, gills, hepatopancreas, and adductor muscle—have failed to detect MGD-2 transcripts. researchgate.net The prevailing hypothesis is that hemocytes, which are mobile, migrate to and infiltrate tissues, particularly those that act as a barrier to the external environment, such as the gills and digestive tract. ifremer.frifremer.fr This is supported by observations in other bivalves where hemocytes expressing defensins concentrate at sites of injection or infection. ifremer.fr Therefore, the detection of MGD protein in enterocytes is likely due to the release of the peptide from migrating hemocytes rather than local synthesis.

Post-Transcriptional and Translational Control Mechanisms

The production of the final, active MGD-2 peptide is a multi-step process regulated at both the post-transcriptional and translational levels. Sequence analysis of the MGD-2 cDNA revealed that it is synthesized as an 81-amino acid precursor molecule, often referred to as a prepropeptide. biologists.comresearchgate.netnih.gov

This precursor structure is a critical form of translational control, ensuring the peptide is correctly folded, targeted, and stored in an inactive state until needed. The processing from this precursor to the mature, active defensin occurs within the hemocytes. biologists.com

The precursor protein has a distinct three-domain structure:

N-Terminal Signal Peptide: A 21-residue sequence at the beginning of the polypeptide chain. biologists.comnih.gov This segment contains a hydrophobic core characteristic of a signal peptide, which directs the nascent protein into the endoplasmic reticulum for processing and packaging into vesicles. biologists.com

Mature Defensin Peptide: The central 39-amino acid sequence that constitutes the final, biologically active MGD-2 peptide. biologists.comnih.gov

C-Terminal Extension: A 21-residue sequence at the end of the precursor. biologists.comnih.gov This domain is highly acidic, in stark contrast to the highly basic nature of the mature defensin peptide. biologists.com

Table 2: Structure of the this compound Precursor Protein

Component Length (Amino Acids) Key Features and Function
Signal Peptide 21 Hydrophobic; directs the precursor for processing and packaging. biologists.com
Mature MGD-2 Peptide 39 Cationic (basic); constitutes the final active antimicrobial peptide. biologists.com

| C-Terminal Extension | 21 | Highly acidic; function may relate to proper folding or neutralization of the cationic peptide during storage. biologists.com |

The expression of MGD-2 transcripts is also subject to complex regulation. While bacterial challenges have been shown to lead to a decrease in MGD-2 mRNA levels in circulating hemocytes, other stressors have the opposite effect. nih.govmapress.com Studies have shown that physical stress (from shell damage) and temperature shock can lead to an over-expression of the MGD-2 gene. nih.govmapress.com Furthermore, the expression of MGD-2 is developmentally regulated, with transcripts not being detected until after the mussel larvae have completed settlement and metamorphosis. nih.govmapress.com The release of the stored MGD-2 peptide from hemocytes into the plasma is a regulated event, triggered specifically by bacterial challenge, demonstrating a final layer of control in the mussel's immune response. biologists.comnih.gov

Protein Structure and Functional Mechanisms of Mussel Defensin Mgd 2

Precursor Processing and Mature Peptide Formation

Like many other antimicrobial peptides, MGD-2 is synthesized as a larger precursor molecule that undergoes several processing steps to become a mature, active peptide. This process ensures that the potent activity of the defensin (B1577277) is sequestered until it is needed, preventing potential harm to the host's own cells. The synthesis and processing of MGD-2 primarily occur within a specific type of immune cell known as granulocytes. biologists.comresearchgate.netnih.gov

Signal Peptide Cleavage

The initial MGD-2 precursor protein contains an N-terminal signal peptide, a short sequence of amino acids that directs the nascent protein to the secretory pathway. wikipedia.org In the case of MGD-2, this signal peptide is 21 residues long and possesses a highly hydrophobic core, which is a characteristic feature of such signal sequences. biologists.comresearchgate.net This hydrophobic nature is essential for its function in guiding the precursor protein to the endoplasmic reticulum. frontiersin.org

The signal peptide is cleaved off by a specific enzyme called a signal peptidase. wikipedia.orgnih.gov Analysis of the MGD-2 precursor sequence suggests that the cleavage site is located after an Alanine residue, which precedes a Glycine at position 22 of the precursor. biologists.com This cleavage event is a critical step in the maturation process, separating the functional part of the peptide from its targeting signal. nih.gov

C-terminal Extension Removal

Following the signal peptide, the MGD-2 precursor contains the sequence for the mature, active peptide, which is 39 amino acids in length. biologists.comresearchgate.netnih.gov However, this is followed by an additional 21-residue extension at the C-terminus. biologists.comresearchgate.netnih.gov A notable feature of this C-terminal extension is its highly acidic nature. biologists.com For instance, in the MGD-2 precursor, the anionic amino acids Aspartic acid (D) and Glutamic acid (E) are found seven times within this 21-residue segment. biologists.com

This acidic C-terminal extension is also removed during the maturation process. The sequence contains a conserved 'GRR' motif, which acts as an amidation signal, suggesting further processing events. biologists.com The removal of this acidic pro-sequence is thought to be a common mechanism in the maturation of such peptides, potentially playing a role in the proper folding and stabilization of the precursor molecule before the release of the highly basic and active mature peptide. asm.org

Structural Characteristics and Motifs

The mature MGD-2 peptide possesses a distinct three-dimensional structure that is fundamental to its antimicrobial activity. This structure is defined by a specific arrangement of amino acids, particularly its cysteine residues, and the presence of conserved structural motifs.

Cysteine-Rich Framework and Disulfide Bonds

Table 1: Disulfide Connectivity in MGD-1 (as a model for MGD-2) This table is based on the determined structure of MGD-1, which is highly homologous to MGD-2.

Cysteine Residue Pair Bond Type Structural Location
Cys4–Cys25 Disulfide Bond Part of the hydrophobic core
Cys10–Cys33 Disulfide Bond Part of the hydrophobic core
Cys14–Cys35 Disulfide Bond Part of the hydrophobic core
Cys21–Cys38 Disulfide Bond Solvent-exposed

Conserved Structural Domains (e.g., gamma-core motif)

The structure of MGD-2 includes a conserved motif known as the gamma-core motif. pnas.org This motif is a unifying feature found in nearly all classes of cysteine-stabilized antimicrobial peptides. ifremer.fr The gamma-core is characterized by a GXC or CXG-C sequence pattern and forms an antiparallel β-sheet structure. pnas.orgnih.gov This motif is considered an archetypal membrane-interaction domain, highlighting its importance in the mechanism of action of defensins, which often involves interaction with and disruption of microbial cell membranes. ifremer.fr The presence of this conserved domain in MGD-2 places it within a large and diverse family of defense peptides that share a common structural and functional element. pnas.orggoogle.com

Mechanisms of Antimicrobial Activity

Mussel defensin MGD-2, an antimicrobial peptide (AMP) found in the Mediterranean mussel Mytilus galloprovincialis, employs a multi-faceted approach to combat microbial invaders. mdpi.comnih.govmapress.com Its mechanisms of action primarily involve direct interactions with microbial cell membranes and the subsequent disruption of essential cellular functions. nih.govnih.govmdpi.com

The initial and most critical step in MGD-2's antimicrobial action is its interaction with the microbial cell envelope. mdpi.commdpi.com As a cationic peptide, MGD-2 is electrostatically attracted to the negatively charged components of microbial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. mdpi.commdpi.com This interaction is fundamental for its activity. mdpi.com

Upon binding, MGD-2 is thought to disrupt the membrane's integrity. While the precise mechanism for MGD-2 is still under investigation, AMPs with similar structures, like other defensins, are known to cause membrane permeabilization. nih.govnih.govresearchgate.net This can occur through various models, including the "toroidal pore" model, where the peptides, in cooperation with lipid molecules, form a water-filled channel that spans the membrane. frontiersin.org This disruption leads to the leakage of vital intracellular contents, such as ions and metabolites, ultimately causing cell death. nih.govmdpi.com The strong hydrophobic and cationic properties of mussel AMPs, along with their amphipathic structure, are considered essential for this membrane-disrupting activity. mdpi.com

Beyond direct membrane damage, evidence suggests that MGD-2 and other AMPs can translocate across the microbial membrane and interfere with internal cellular processes. nih.govmdpi.com Once inside the cytoplasm, these peptides can interact with various intracellular targets. Potential mechanisms include the inhibition of nucleic acid synthesis (DNA and RNA), protein synthesis, and enzymatic activity. mdpi.comresearchgate.net For some AMPs, this involves binding to DNA or interfering with the machinery of protein production. researchgate.net The ability of AMPs to target multiple, essential cellular functions makes it more difficult for bacteria to develop resistance. researchgate.net

MGD-2 exhibits a broad spectrum of antimicrobial activity, demonstrating effectiveness against a range of pathogenic microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi. nih.govresearchgate.net The effectiveness is often quantified by the Minimal Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that prevents visible growth of a microbe. wikipedia.org

MGD-2 is active against various Gram-positive bacteria. nih.govresearchgate.net The thick peptidoglycan layer of Gram-positive bacteria, which is rich in negatively charged teichoic acids, provides a target for the cationic MGD-2 peptide, facilitating its antimicrobial action. mdpi.com

Table 1: Documented Activity of MGD-2 Against Gram-Positive Bacteria

Gram-Positive Bacteria Minimal Effective Concentration (MEC) / Minimal Inhibitory Concentration (MIC) (μg/ml)
Bacillus cereus 20.8
Bacillus subtilis 0.2

Source: researchgate.net

MGD-2 also demonstrates activity against Gram-negative bacteria. nih.govresearchgate.net The outer membrane of these bacteria, characterized by the presence of lipopolysaccharides (LPS), is the initial point of interaction. mdpi.com The cationic nature of MGD-2 allows it to bind to the negatively charged LPS, disrupting the outer membrane and gaining access to the inner plasma membrane. nih.govmdpi.com

Table 2: Documented Activity of MGD-2 Against Gram-Negative Bacteria

Gram-Negative Bacteria Minimal Effective Concentration (MEC) / Minimal Inhibitory Concentration (MIC) (μg/ml)
Escherichia coli 2.6

Source: researchgate.net

The antifungal properties of MGD-2 contribute to its broad-spectrum capabilities. nih.govresearchgate.net The mechanism of action against fungi is also believed to involve membrane disruption, targeting the fungal cell membrane which, like bacterial membranes, contains negatively charged components. nih.gov

Table 3: Documented Activity of MGD-2 Against Fungi

Fungi Minimal Effective Concentration (MEC) / Minimal Inhibitory Concentration (MIC) (μg/ml)

Source: researchgate.net

Spectrum of Activity Against Pathogens

Immunomodulatory Roles of MGD-2

Defensins are a class of cysteine-rich cationic antimicrobial peptides (AMPs) that are fundamental components of the innate immune system across a wide range of organisms. Beyond their direct microbicidal action, these peptides are increasingly recognized for their immunomodulatory capabilities, influencing both innate and adaptive immune responses. nih.govmdpi.com In the Mediterranean mussel, Mytilus galloprovincialis, the defensin isoform MGD-2 is a key effector molecule in the host's defense system. nih.gov Its immunomodulatory functions are primarily characterized by its role in activating and mediating the mussel's response to pathogenic threats.

The primary immunomodulatory role of MGD-2 is centered on its function within the mussel's main immune cells, the hemocytes. Research has established that MGD-2, along with its isoform MGD-1, is synthesized as a precursor molecule and stored within the granules of a specific subtype of hemocytes known as granulocytes. researchgate.net This storage allows for a rapid response to infection.

Upon a bacterial challenge, a key immunomodulatory event occurs: MGD-2 is released from the hemocytes into the mussel's circulatory fluid, the hemolymph. nih.gov This process facilitates a systemic humoral immune response, delivering the peptide to sites of infection. The expression of the gene encoding MGD-2 is also subject to modulation by various environmental stressors, including physical and temperature-related stress. researchgate.net

Studies on the transcriptional response of MGD-2 to bacterial challenge have yielded complex results. Some research indicates that while the peptide is released upon infection, its gene expression in hemocytes may decrease, possibly as part of a negative feedback loop following the deployment of pre-synthesized peptides. researchgate.net Conversely, other studies have observed an upregulation of the defensin gene after a challenge with Vibrio bacteria, suggesting an active role in the ongoing immune response. researchgate.net This highlights a sophisticated regulatory system governing the synthesis and release of MGD-2 to effectively modulate the host's defense. Furthermore, transcriptomic analyses have confirmed that defensin genes are significantly regulated during the immune response to pathogens like Vibrio splendidus. nih.gov

Table 1: Research Findings on the Immunomodulatory Role of MGD-2

Finding/Observation Experimental Context Implication for Immune Modulation Source(s)
MGD-2 is released from hemocytes. Stimulation with bacteria. Activation of a systemic humoral immune response. nih.gov
MGD-2 is synthesized and stored in granulocyte hemocytes. Immunocytochemistry and molecular analysis of mussel hemocytes. Pre-packaged effector molecules for rapid immune deployment. researchgate.net
MGD-2 gene expression is modulated by stress. Exposure of adult mussels to physical and temperature stress. The immune system is responsive to diverse environmental cues. researchgate.net
Defensin gene expression is altered after repeated pathogen exposure. Transcriptomic analysis of hemocytes after one and two challenges with Vibrio splendidus. Indicates a "trained" or altered immune response, with defensin expression being inhibited after a second exposure. nih.gov
MGD-2 expression is developmentally regulated. Analysis of larval and post-larval mussel stages. The peptide's immune function is not present until after metamorphosis. researchgate.net

While the role of MGD-2 in activating the mussel's immune response against pathogens is well-documented, specific anti-inflammatory properties have not been extensively characterized in scientific literature. The primary described function of MGD-2 is as a pro-inflammatory agent, designed to be released to combat infection, a process that is inherently part of an inflammatory response. nih.govnih.gov

General studies on antimicrobial peptides have shown that some can possess dual functions, including the ability to suppress the production of certain pro-inflammatory cytokines. nih.govfrontiersin.org For instance, research on human β-defensin 2 (hBD-2) has demonstrated its capacity to suppress the secretion of pro-inflammatory cytokines like TNF-α and IL-1β in certain contexts. mdpi.comfrontiersin.org However, similar direct anti-inflammatory mechanisms, such as the downregulation of specific cytokine pathways, have not been specifically attributed to the this compound in the available research. A transcriptomic study of mussel hemocytes did note that after a second exposure to a pathogen, the immune response shifted towards an anti-inflammatory and regenerative profile to minimize tissue damage, a process that involved the downregulation of defensin expression. nih.gov This suggests MGD-2 is part of the initial pro-inflammatory wave, which is later controlled by other mechanisms to resolve inflammation, rather than being an anti-inflammatory agent itself.

Cellular and Humoral Dynamics of Mussel Defensin Mgd 2

Cellular Production and Storage

Granulocyte Subclasses in Hemocytes

Mussel defensin (B1577277) MGD-2, an antimicrobial peptide (AMP), is synthesized and processed within the hemocytes, the primary immune cells of the Mediterranean mussel, Mytilus galloprovincialis. biologists.combiologists.com Hemocytes are broadly categorized into different subclasses, and the production of MGD-2 is specifically localized within granulocytes. ifremer.fr These cells are key effectors of the mussel's innate immune system. asm.org

Immunocytochemical studies have revealed that defensins, including MGD-2, are predominantly found in a specific subclass of granulocytes characterized by the presence of small granules. biologists.comifremer.frresearchgate.net However, they have also been detected within the large clear granules of another distinct granulocyte subclass, suggesting a complex storage and potential functional differentiation among these cells. biologists.comifremer.frresearchgate.net This differential localization within granulocyte subclasses points towards a sophisticated cellular organization for the production and storage of these crucial defense molecules.

Vesicular Localization

Within the granulocytes, MGD-2 is not freely dispersed in the cytoplasm but is compartmentalized within specific vesicles. biologists.comifremer.frresearchgate.net Ultrastructural analysis using immunogold labeling has demonstrated that defensins are primarily located in these vesicles. researchgate.net This vesicular storage is a common feature for antimicrobial peptides, ensuring that the potent, potentially cytotoxic peptides are safely sequestered until they are needed to combat an infection. The localization within vesicles also facilitates their rapid release upon immune stimulation. biologists.combiologists.com

Release Mechanisms in Response to Immune Stimuli

Secretion into Hemolymph Plasma

Upon encountering an immune challenge, MGD-2 is released from the hemocytes into the hemolymph plasma, the circulatory fluid of the mussel. biologists.combiologists.comasm.org This secretion is a critical step in the humoral immune response, allowing the defensin to circulate throughout the mussel's body and reach the site of infection. asm.org The presence of MGD-2 in the plasma transforms the hemolymph into an antimicrobial environment, capable of neutralizing invading pathogens. biologists.combiologists.com

Role of Bacterial Challenge in Release

The release of MGD-2 is specifically triggered by bacterial challenge. biologists.combiologists.comnih.gov Experimental studies have shown that injecting mussels with bacteria leads to a significant increase in the concentration of defensins in the hemolymph plasma. biologists.comasm.org This indicates a regulated release mechanism that is responsive to the presence of pathogens. The immune system of the mussel can detect bacterial components, likely through pattern recognition receptors, which then initiates a signaling cascade culminating in the degranulation of the granulocytes and the secretion of MGD-2. biologists.combiologists.com This targeted release ensures that the mussel's defensive resources are deployed efficiently when an infection is present.

Interactions with Host Cells and Tissues

While the primary role of MGD-2 is to combat invading microorganisms, its interactions with the host's own cells and tissues are also an important aspect of its biology. Following their release from hemocytes, defensins circulate in the hemolymph, allowing them to interact with various tissues. asm.org

Interestingly, MGD immune reactivity has also been observed in the granular structures of enterocytes, the epithelial cells lining the intestine. biologists.comresearchgate.netmapress.com This suggests that besides their systemic role in the hemolymph, defensins like MGD-2 may also play a localized defensive role at mucosal surfaces, providing a first line of defense against pathogens ingested with food. The precise mechanisms of how MGD-2 interacts with host cells without causing damage, while effectively targeting pathogens, remain an area of active research.

Evolutionary Biology and Comparative Genomics of Mgd 2

Phylogenetic Relationships within the Defensin (B1577277) Family

The evolutionary placement of MGD-2 reveals a deep connection to other invertebrate defensins, particularly those found in arthropods, and a close relationship with other defensins within the same mussel species.

Ancestry and Divergence from Arthropod Defensins

MGD-2 belongs to the "arthropod-mollusc defensin family," a group characterized by a conserved cysteine scaffold. ifremer.fr This classification highlights a shared ancestry between the defensins of these two major invertebrate phyla. The structural motif, known as the cysteine-stabilized alpha-helix and beta-sheet (CSαβ) motif, is a hallmark of this defensin group. ifremer.fr The conservation of the cysteine positions and the disulfide bridge pattern suggests a common evolutionary origin. ifremer.fr

Phylogenetic analyses consistently group molluscan defensins, including MGD-2, with those from arthropods. ifremer.frgeneticsmr.org While they share a common ancestor, the divergence between molluscan and arthropod defensins is significant. A notable difference is the presence of an additional disulfide bond in some molluscan defensins, including MGD-2, resulting from two extra cysteine residues. ifremer.frifremer.fr This fourth disulfide bond is hypothesized to enhance the peptide's stability in high-osmolarity environments like seawater. ifremer.fr The evolutionary path suggests that while the core structure was retained, adaptations to specific environments and pathogens drove the divergence between these defensin lineages.

Homology with Other Mussel Defensins (e.g., MGD-1, Mytilin B)

MGD-2 shares a high degree of homology with its isoform, MGD-1, both found in the Mediterranean mussel, Mytilus galloprovincialis. researchgate.netbiologists.com These two defensins are nearly identical, with only a few amino acid substitutions in their mature peptide sequences. biologists.com This close relationship is further evidenced by the fact that antibodies raised against MGD-1 also recognize MGD-2. ifremer.fr Both MGD-1 and MGD-2 are synthesized as precursor molecules with a signal peptide, a mature active peptide, and a C-terminal extension. researchgate.netbiologists.com

While MGD-2 is closely related to MGD-1, its relationship with other mussel AMP families, such as mytilins, is more distant. Mytilins, like Mytilin B, are another family of cysteine-rich antimicrobial peptides found in mussels. nih.govresearchgate.net Although both are key components of the mussel's immune defense, they have distinct gene structures and expression patterns. nih.gov Phylogenetic trees show that defensins (like MGD-2) and mytilins form separate clusters, indicating they arose from different ancestral genes and have followed separate evolutionary trajectories within the mussel lineage. geneticsmr.org

Evolutionary Pressures Shaping MGD-2 Diversity

The evolution of MGD-2 has been influenced by various selective pressures, leading to the diversity observed within this defensin and its expression patterns. The primary driver of this evolution is the continuous arms race with a diverse array of pathogens in the marine environment. This constant interaction likely exerts positive selection pressure on the mature peptide region of defensin genes, favoring variants with enhanced or novel antimicrobial activities. plos.org

Studies on the expression of the MGD-2 gene suggest that its regulation is complex and responsive to environmental stressors. For instance, physical and temperature stress can lead to an overexpression of the MGD-2 gene in adult mussels. nih.govmapress.com Conversely, bacterial challenge has been shown to result in reduced expression in circulating hemocytes, possibly due to the migration of these immune cells to tissues at the frontline of defense. ifremer.frmapress.com This differential expression in response to various stimuli indicates that evolutionary pressures have shaped not only the peptide sequence but also its regulatory mechanisms to provide a tailored immune response.

Furthermore, the expression of MGD-2 is developmentally regulated. The gene is not expressed until after the mussel larvae have completed settlement and metamorphosis, suggesting that its role is more critical in the post-larval stages of life. nih.govresearchgate.net This developmental regulation points to an evolutionary adaptation to provide protection when the juvenile mussel is establishing itself in a benthic environment teeming with microbes.

Comparative Analysis Across Molluscan Species

Comparative studies of defensins across different molluscan species reveal both conservation and divergence, highlighting the evolutionary adaptations within this phylum. Defensins with high homology to MGD-2 have been identified in various bivalve species, including other mussels, oysters, and clams. ifremer.frmapress.com

For instance, defensins from the Pacific oyster (Crassostrea gigas), such as Cg-Defh1 and Cg-Defh2, show significant sequence similarity to MGD-2 and also belong to the arthropod-mollusc defensin family. ifremer.frmapress.com Phylogenetic analysis places these oyster defensins in a clade with mussel defensins, indicating a shared ancestry. researchgate.net Similarly, defensins have been characterized in other mussel species like Mytilus edulis. ifremer.fr

A key feature observed in the comparative analysis of molluscan defensins is the variation in the number of disulfide bridges. While many arthropod defensins have three, several molluscan defensins, including MGD-2 and some oyster defensins, possess a fourth disulfide bond. ifremer.fr This structural feature appears to be a common adaptation in marine bivalves.

However, there is also significant diversity. The "big defensins," another class of defensins found in molluscs like oysters and scallops, are structurally larger and form a distinct phylogenetic group from the smaller defensins like MGD-2. plos.orgsemanticscholar.org This indicates that the defensin family in molluscs has undergone significant expansion and diversification, leading to different structural and functional classes of these important immune effectors.

Biotechnological Applications and Future Research Directions

Potential as Novel Antimicrobial Agents

The rise of multidrug-resistant pathogens has created an urgent need for new antimicrobial agents with novel mechanisms of action. nih.gov Antimicrobial peptides like MGD-2 are considered a promising class of antibiotics, in part because resistance to them is rare. researchgate.netnih.gov

Antimicrobial peptides represent a vast and diverse group of molecules that are crucial components of the innate immune system in a wide range of organisms. mdpi.comoup.com Their primary advantage over conventional antibiotics is their mechanism of action, which often involves direct interaction with and disruption of the microbial cell membrane, a target that is difficult for bacteria to alter through mutation. mdpi.com MGD-2 and its isoform MGD-1 have demonstrated bactericidal activity, particularly against Gram-positive bacteria. acs.orgnih.gov The development of therapeutics based on such natural peptides is a key strategy to combat infections caused by bacteria that have developed resistance to traditional drugs. nih.govnih.gov

The structure of MGD-2 serves as a valuable template for the rational design of new, synthetic peptides with enhanced therapeutic properties. mdpi.comnih.gov By analyzing the structure-activity relationship of natural defensins, researchers can create bio-inspired analogues with improved potency, stability, or target specificity.

A study on MGD-1, which shares significant sequence homology with MGD-2, identified that the loop connecting its two beta-strands is critical for its antimicrobial activity. mdpi.comnih.gov Based on this knowledge, researchers have synthesized and tested various truncated and variant fragments of the defensin (B1577277). nih.gov This research demonstrated that a 9-amino-acid fragment could kill protozoan parasites like Trypanosoma brucei and Leishmania major. nih.gov Further studies on defensin analogues from other mollusks, such as the American oyster, have shown that modifying the net positive charge and the arrangement of specific amino acids like lysine (B10760008) can significantly enhance antimicrobial strength and broaden the activity spectrum. mdpi.com This bio-inspired approach, which combines knowledge of natural peptide structures with synthetic chemistry, allows for the optimization of molecules like MGD-2 to create novel and potent anti-infective agents. nih.govrsc.org

Strategies for Recombinant Production and Optimization

To harness the therapeutic potential of MGD-2, cost-effective and scalable production methods are essential. While direct extraction from mussels is not feasible for large-scale production, and chemical synthesis can be expensive, recombinant DNA technology offers a viable alternative. frontiersin.org The gene for MGD-2 has been cloned from a mussel hemocyte cDNA library, which is the foundational step for recombinant production. mapress.comresearchgate.net

A case study for producing a similar mollusk defensin, Cg-Def from the oyster Crassostrea gigas, demonstrates a successful strategy. nih.gov In that instance, the peptide was produced in the bacterium Escherichia coli. nih.gov This involved introducing the Cg-Def gene into the bacteria, which then manufactured the peptide. nih.gov Subsequent steps included purifying the recombinant peptide and folding it into its correct three-dimensional shape to ensure its biological activity. nih.gov While microbial systems like E. coli or the yeast Pichia pastoris are powerful, challenges such as optimizing yield and ensuring proper folding and post-translational modifications must be addressed for each specific peptide. frontiersin.org

Advanced Structural Elucidation Techniques (e.g., NMR, X-ray crystallography)

Understanding the three-dimensional structure of MGD-2 is fundamental to deciphering its mechanism of action and for guiding the design of bio-inspired peptides. The primary technique used to determine the structure of its isoform, MGD-1, has been Nuclear Magnetic Resonance (NMR) spectroscopy. acs.orgnih.gov

NMR studies revealed that MGD-1 possesses a compact, highly constrained structure defined by a cystine-stabilized alpha-beta (CSαβ) motif, which consists of an alpha-helical segment and two antiparallel beta-strands. acs.orgnih.gov A key feature that distinguishes mussel defensins from many arthropod defensins is the presence of four disulfide bonds, as opposed to the more common three. acs.orgnih.gov These bonds are crucial for stabilizing the peptide's fold. The detailed NMR analysis of MGD-1 provided the following structural insights:

This detailed structural information, primarily obtained through NMR, is invaluable for understanding how the peptide interacts with bacterial membranes and for designing new molecules with targeted functions. uu.nl

Systems Biology Approaches to MGD-2 Function

To fully understand the role of MGD-2, it must be studied within the context of the mussel's entire immune system. Systems biology, particularly through transcriptomics (the study of all RNA transcripts), allows researchers to analyze how the expression of MGD-2 and other immune-related genes changes in response to various stimuli. csic.es These studies have revealed that the mussel immune system is highly complex and dynamic. researchgate.net

For example, transcriptomic analyses of mussel hemocytes have been conducted after challenging the animals with different pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharides (LPS) from Gram-negative bacteria and β-glucans from fungi. frontiersin.org These studies show that different stimuli trigger distinct gene expression profiles, including the up- or down-regulation of defensin genes. frontiersin.orgnih.gov Furthermore, research involving repeated sublethal infections with the bacterium Vibrio splendidus has provided insights into immune priming or tolerance, showing how the mussel's response changes upon a second encounter with the same pathogen. nih.gov Such systems-level approaches are critical for building a comprehensive model of how MGD-2 functions as part of a coordinated innate immune response involving a multitude of molecules like myticins, mytilins, and lysozyme (B549824). nih.govnih.gov

Ecological and Environmental Implications of MGD-2 Research

MGD-2 research has implications that extend into the ecological and environmental sciences. Mussels themselves are "ecosystem engineers" that play a vital role in aquatic environments by filtering large volumes of water, thereby removing bacteria and other particulate matter. dnr.state.mn.us The antimicrobial peptides they produce, including MGD-2, are central to their ability to survive and thrive in environments teeming with potential pathogens. nih.gov

The expression of defensin genes in mussels is not static but is influenced by environmental factors. Studies have shown that water temperature and salinity can significantly affect the expression levels of defensin genes in M. galloprovincialis. ifremer.fr This highlights a direct link between the mussel's immune capacity and its surrounding environment, which has implications for how climate change might affect the health of mussel populations.

From a broader environmental perspective, the use of biodegradable antimicrobial peptides like MGD-2 or its derivatives as alternatives to conventional antibiotics could have positive impacts. nih.gov Unlike some traditional antibiotics that can persist in the environment and contribute to the selection of resistant microbes, AMPs are often more readily broken down, potentially reducing the ecological footprint of antimicrobial therapies. nih.govresearchgate.net

Table of Mentioned Compounds

Q & A

Basic Research Questions

Q. What experimental approaches are recommended for structural characterization of MGD-2, particularly its disulfide bond configuration?

  • Methodology : Use nuclear magnetic resonance (NMR) spectrometry to resolve the 3D structure, as demonstrated for MGD-1 and mytilin B . For disulfide bond mapping, employ enzymatic digestion (e.g., trypsin) followed by mass spectrometry (MS) to identify cysteine pairings. Comparative analysis with arthropod defensins (e.g., C. gigas defensin) can highlight structural divergences .
  • Key Data : MGD-2 contains eight cysteine residues forming four intramolecular disulfide bonds, a feature shared with myticins but distinct from MGD-1 (three bonds) .

Q. How can researchers validate MGD-2 gene expression patterns in Mytilus galloprovincialis under immune challenge?

  • Methodology : Combine quantitative PCR (qPCR) with RNA sequencing (RNA-seq) to quantify transcript levels. Use primers targeting conserved regions of the MGD-2 gene (e.g., exons encoding the mature peptide). Include controls such as unchallenged mussels and housekeeping genes (e.g., actin) .
  • Data Interpretation : MGD-2 expression is tissue-specific, with higher baseline levels in hemocytes and gills. Post-pathogen exposure, upregulation occurs within 6–24 hours .

Advanced Research Questions

Q. What molecular dynamics (MD) simulations are suitable for studying MGD-2’s interaction with microbial membranes?

  • Methodology : Simulate MGD-2’s binding to lipid bilayers (e.g., phosphatidylcholine-rich membranes) using software like GROMACS. Parameterize the defensin’s charge distribution and hydrophobic domains based on NMR-derived structures .
  • Critical Consideration : Account for the role of the loop connecting β-strands , which is critical for antimicrobial activity. Mutagenesis studies (e.g., alanine scanning) can validate computational predictions .

Q. How to resolve contradictions in reported antimicrobial spectra of MGD-2 across studies?

  • Methodology : Standardize assay conditions:

  • Use consistent bacterial strains (e.g., Micrococcus luteus as a positive control).
  • Normalize peptide concentrations (µg/mL) relative to host hemolymph levels.
  • Include chelating agents (e.g., EDTA) to test ion-dependent activity .
    • Data Synthesis : Tabulate results across studies (Table 1) to identify variability sources (e.g., peptide purity, assay pH).

Table 1 : Variability in MGD-2 Antimicrobial Activity

StudyTarget MicrobeMIC (µg/mL)Assay ConditionsReference
Mitta et al. (2000)E. coli2510 mM Tris-HCl, pH 7.4
Romestand et al. (2003)S. aureus10Seawater-simulated buffer

Q. What in vivo models are appropriate for studying MGD-2’s immunomodulatory roles beyond direct antimicrobial action?

  • Methodology : Use mussel hemocyte primary cultures to assess phagocytosis enhancement or cytokine-like molecule secretion post-MGD-2 exposure. For cross-species relevance, test in zebrafish (Danio rerio) infection models .
  • Validation : Pair with RNA interference (RNAi) to knock down MGD-2 expression and observe immune response attenuation .

Methodological Guidelines for Data Reproducibility

Q. How to ensure reproducibility in MGD-2 purification protocols?

  • Steps :

Extract hemolymph from mussels using anticoagulant buffers (e.g., 0.1 M sodium citrate).

Fractionate peptides via reversed-phase HPLC with a C18 column.

Validate purity via SDS-PAGE and Edman sequencing .

  • Troubleshooting : Batch-to-batch variability in mussel populations may require adjusting gradient elution times.

Q. What statistical frameworks address small sample sizes in MGD-2 functional studies?

  • Recommendations :

  • Use non-parametric tests (e.g., Mann-Whitney U) for non-normal data distributions.
  • Apply bootstrapping to estimate confidence intervals for MIC values .

Data Contradiction Analysis

Q. Why do gene copy number estimates for MGD-2 vary between Southern blot and sequencing studies?

  • Hypothesis : Southern blot may detect paralogs or allelic variants not resolved by PCR.
  • Resolution : Combine long-read sequencing (e.g., PacBio) with chromatin conformation capture (Hi-C) to map the MGD-2 locus .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.